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mtrR protein

Cat. No.: B1175134
CAS No.: 155359-99-2
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Description

The Methionine Synthase Reductase (MTRR) protein is a crucial flavoprotein enzyme in the folate and homocysteine metabolic pathways . It functions to maintain methionine synthase (MTR) in its active state by transferring electrons, which is essential for the continuous remethylation of homocysteine to methionine . This process is vital for maintaining proper one-carbon metabolism, which supports DNA synthesis, repair, and cellular methylation reactions . Due to its central role, MTRR is a key protein of interest in research on hyperhomocysteinemia, birth defects like neural tube defects and Down syndrome, and various cancers . Epidemiological studies have linked specific MTRR polymorphisms (such as A66G) to altered disease risks, making the protein a significant subject for pharmacogenomic and nutrigenomic studies . This product is a Recombinant Human MTRR protein, produced to high purity for research applications. It is intended for use in studies aimed at elucidating the biochemical mechanisms of folate metabolism, investigating the molecular basis of MTRR-related genetic disorders, and screening for potential therapeutic compounds. THIS PRODUCT IS FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC, THERAPEUTIC, OR COSMETIC PROCEDURES. NOT FOR HUMAN OR ANIMAL CONSUMPTION.

Properties

CAS No.

155359-99-2

Molecular Formula

C8H7N3O2

Synonyms

mtrR protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Mtrr

Protein Domain Organization

The distinct functions of MtrR are compartmentalized within its two main domains.

The N-terminal region of MtrR contains a canonical helix-turn-helix (HTH) DNA-binding motif. nih.govwikipedia.orgnih.govfishersci.at This motif is typically formed by three alpha helices (α1-α3), with helix α3 serving as the "recognition helix" that interacts directly with the major groove of the DNA double helix, and helix α2 acting as a "positioning helix". nih.govwikipedia.org This HTH motif is responsible for recognizing and binding to specific operator sequences in the promoter regions of target genes, such as the mtrCDE and rpoH operons. wikipedia.orgnih.govfishersci.at Structural comparisons have shown that the MtrR HTH motif shares homology with those found in other TetR family members. nih.gov

The C-terminal portion of MtrR comprises six alpha helices (α4-α9) and is responsible for both dimerization and ligand binding. nih.govwikipedia.org This domain contains a ligand-binding pocket capable of accommodating various molecules, including bile salts and hormonal steroids. nih.govwikidoc.orgfishersci.atwikipedia.org The binding of these ligands to the C-terminal domain induces conformational changes in the protein, particularly affecting the orientation of the N-terminal DNA-binding domains, thereby modulating MtrR's affinity for DNA. wikidoc.org

N-Terminal Helix-Turn-Helix (HTH) DNA-Binding Motif

Oligomeric State and Assembly

MtrR functions as a multimer, and its biological activity is dependent on its specific oligomeric state.

MtrR exists and functions as a homodimer, meaning it is composed of two identical protein subunits. nih.govwikipedia.orgnih.govfishersci.at This dimeric configuration is essential for its DNA-binding activity, as the HTH motifs from both subunits interact with the DNA operator sequence. fishersci.cafishersci.at Crystallographic studies of MtrR, both in its free and DNA-bound forms, consistently reveal a homodimer in the asymmetric unit. wikipedia.orgnih.govwikipedia.org Experimental techniques such as dynamic light scattering (DLS) have also confirmed that MtrR exists as a dimer in solution, with a molecular mass consistent with a homodimeric assembly. fishersci.ca

The stability of the MtrR homodimer is primarily mediated by extensive hydrophobic interactions occurring at the dimerization interface between the two subunits. nih.govfishersci.at This interface is largely formed by the burial of hydrophobic residues, particularly contributed by helices α8 and α9 from each monomer, which form a four-helix bundle. nih.govwikipedia.org Additional contributions to dimerization stability come from interactions between loops connecting other alpha helices, such as those between α6 and α7, and α1 and α2. nih.gov While predominantly hydrophobic, the dimer interface is further stabilized by specific salt bridges between residues from the apposing subunits. nih.gov

Homodimeric Configuration of MtrR

Crystallographic Studies and Structural Insights

Crystallographic studies have provided invaluable insights into the molecular structure and function of MtrR. Structures of MtrR have been determined in various states, including unbound (apo), bound to different ligands, and in complex with its cognate DNA operator sequences from genes like mtrCDE and rpoH. nih.govwikipedia.orgwikidoc.orgnih.govfishersci.at These structures have been solved at resolutions ranging from 2.0 to 2.7 Å, allowing for detailed analysis of the protein's architecture and interactions. nih.govwikipedia.org

The crystal structures have illuminated the precise arrangement of the N-terminal HTH DNA-binding motif and the C-terminal ligand-binding/dimerization domain. They have revealed the nature of the interactions between the HTH motif and the DNA, identifying key residues involved in DNA recognition and binding. wikipedia.orgnih.gov Furthermore, crystallographic data have mapped the ligand-binding pocket within the C-terminal domain, showing how different molecules like bile salts (e.g., chenodeoxycholate and taurodeoxycholate) and hormonal steroids (e.g., progesterone (B1679170), β-estradiol, and testosterone) bind to MtrR. nih.govwikidoc.orgfishersci.atebi.ac.uk Notably, the binding of ligands has been shown to induce significant conformational changes, particularly a rotation and shift of the DNA-binding domain relative to the dimerization domain, which explains how ligand binding leads to the derepression of MtrR target genes. wikidoc.org Structures of MtrR bound to DNA have also revealed a conserved, degenerate DNA consensus binding site. wikipedia.org

MtrR Apo-Protein Structures and Ligand-Binding Pocket Analysis

While referred to as "apo" structures, some studies suggest that MtrR in the absence of its intended ligand may adopt an "induced" conformation, possibly influenced by crystallization buffer components. wikipedia.orgwikipedia.org Analysis of the ligand-binding pocket in these structures reveals a cavity primarily composed of hydrophobic residues. wikipedia.orgguidetopharmacology.org This pocket is situated between helices 4 and 7, extending into a larger cavity surrounded by helices 4-9. wikipedia.orgguidetopharmacology.org The hydrophobic nature of this pocket is consistent with MtrR's role in binding hydrophobic molecules, including steroids and other cytotoxic compounds. wikipedia.orgguidetopharmacology.org The volume of the ligand binding pocket has been estimated to be around 900 to 1130 ų depending on the bound ligand. wikipedia.orgguidetopharmacology.org

MtrR-DNA Operator Complex Structures (e.g., MtrR-mtrCDE, MtrR-rpoH operator complexes)

Crystal structures of MtrR bound to its cognate DNA operator sequences, such as those upstream of the mtrCDE efflux pump operon and the rpoH stress response gene, have elucidated the molecular basis of MtrR-DNA recognition. wikipedia.orgmims.comnih.gov MtrR binds as a homodimer to a conserved, albeit degenerate, DNA consensus binding site. wikipedia.orgmims.comnih.gov The HTH motifs of each subunit interact with adjacent major grooves of the DNA. wikipedia.org These structures show that the DNA undergoes a slight widening of the major groove upon MtrR binding. wikipedia.org Comparative studies of MtrR binding affinity indicate that MtrR binds to the rpoH operator with a higher affinity (dissociation constant Kd ≈ 8 nM) compared to the mtrCDE operator (Kd ≈ 50 nM). wikipedia.org

MtrR-Ligand Complex Structures (e.g., MtrR-Steroid complexes)

Recent structural studies have revealed that MtrR can bind hormonal steroids present at sites of N. gonorrhoeae infection, including progesterone, β-estradiol, testosterone (B1683101), and ethinyl estrogen. wikipedia.orgguidetopharmacology.orgwikipedia.org Crystal structures of MtrR in complex with these steroids demonstrate that the steroids bind within the previously identified ligand-binding pocket. wikipedia.orgguidetopharmacology.orgwikipedia.org Typically, one steroid molecule binds per MtrR protomer, although some variability in stoichiometry has been observed depending on the specific steroid and crystallization conditions. wikipedia.orgguidetopharmacology.org The structures indicate that the binding pocket exhibits flexibility, allowing different steroids to bind in potentially multiple orientations. wikipedia.org Specific residues within the pocket, such as D171, W136, and R176, are crucial for specific steroid binding. wikipedia.org

Conformational Dynamics and Allosteric Modulation of MtrR

MtrR undergoes significant conformational changes upon binding to either DNA or ligands, which is central to its function as a transcriptional repressor. These changes mediate the allosteric regulation of its target genes.

Structural Changes upon DNA Binding

Binding of MtrR to its DNA operator sequences induces substantial conformational changes, primarily affecting the DNA-binding domain. wikipedia.org Comparison of the DNA-bound structures with the induced (ligand-bound or apo-like) form shows a significant difference in conformation, with a root mean square deviation (RMSD) of corresponding Cα atoms around 2.1 Å. wikipedia.org A key change is the alteration in the distance between the recognition helices (α3) of the HTH motifs in the dimer. In the DNA-bound state, this distance is compatible with binding to the major grooves of B-DNA (e.g., 36.8 Å in the rpoH complex). wikipedia.orgwikipedia.org This contrasts with the larger distance observed in the induced or ligand-bound forms, which is incompatible with DNA binding. wikipedia.orgguidetopharmacology.orgwikipedia.org

Transcriptional Regulatory Mechanisms of Mtrr

Genetic Organization of the mtr Locus

The mtr locus in Neisseria gonorrhoeae is a critical genetic region involved in multidrug resistance. Its organization facilitates the coordinated expression and regulation of the efflux pump components and their primary repressor.

mtrCDE Efflux Pump Operon Architecture

The mtrCDE genes form a single transcriptional unit, organized as an operon caister.com. This operon encodes a tripartite multidrug efflux pump belonging to the Resistance/Nodulation/Division (RND) category caister.com. The three genes encode the essential components of the efflux system: mtrC encodes a periplasmic accessory protein, mtrD encodes the inner-membrane transporter, and mtrE encodes the outer membrane channel protein nih.govbiorxiv.org. This pump system actively transports a diverse range of hydrophobic antimicrobial agents from the bacterial cell, contributing significantly to intrinsic and acquired resistance nih.govresearchgate.net. Genetic inactivation of any gene within the mtrCDE operon results in hypersusceptibility of gonococci to these antimicrobials, while inactivation of the mtrR repressor gene leads to increased expression of mtrCDE and decreased susceptibility nih.gov.

Divergent Transcription of mtrR and its Promoter Elements

The mtrR gene is located immediately upstream of the mtrCDE operon, and importantly, it is transcribed divergently from mtrCDE nih.govnih.govcaister.comasm.orgasm.org. The intergenic region between mtrR and mtrC is approximately 250 base pairs and contains the promoter elements for both the mtrR gene and the mtrCDE operon nih.govcaister.comasm.org. This overlapping promoter arrangement allows for intricate coregulation. Expression of mtrR itself is controlled by a cis-acting 13 bp inverted repeat sequence located within its promoter mdpi.comcaister.com. Mutations within this inverted repeat, such as a single base pair deletion, can abolish mtrR expression mdpi.com. The divergent transcription from promoters is a feature observed in both prokaryotes and eukaryotes, where key promoter elements can have symmetry and coincide on opposite DNA strands biorxiv.orgbiorxiv.orggithub.ionih.gov.

Specificity and Mechanism of DNA Binding and Repression

MtrR exerts its regulatory function by binding to specific DNA sequences within the promoter regions of its target genes, thereby modulating their transcription.

MtrR Binding Sites within Promoter Regions (e.g., mtrCDE, rpoH)

MtrR primarily functions as a repressor of the mtrCDE operon by binding to a specific DNA sequence within its promoter region nih.govnih.govasm.orggriffith.edu.au. This binding site is located in the intergenic region between the divergently transcribed mtrR and mtrC genes asm.org. Studies using techniques such as gel mobility shift assays and DNase I footprinting have demonstrated that MtrR specifically binds to this region asm.org. The MtrR binding site within the mtrCDE promoter has been localized to a specific nucleotide stretch that includes the promoter utilized for mtrCDE transcription asm.orgnih.gov.

Beyond the mtrCDE operon, MtrR is known to regulate other genes. A notable example is rpoH, which encodes the alternative stress response sigma factor RpoH (sigma 32) oup.comnih.govnih.gov. MtrR directly represses the expression of rpoH by binding to an operator site within its promoter region oup.comnih.govnih.gov. Whole-genome microarray analysis has revealed that MtrR can regulate a significant number of genes, acting as a global transcriptional regulator, with both repressed and activated targets identified throughout the genome mdpi.comnih.gov.

Recognition of Pseudo-Direct Repeats and Degenerate Consensus Sequences

MtrR, as a member of the TetR family, binds to DNA as a homodimer mdpi.comgriffith.edu.au. Its binding sites often contain pseudo-direct repeats mdpi.comnih.govgriffith.edu.auresearchgate.net. Structural studies of MtrR bound to its target DNA sequences, such as the mtrCDE and rpoH operators, have revealed a conserved, yet degenerate, DNA consensus binding site oup.comresearchgate.netnih.gov. This degenerate consensus sequence represents the calculated sequence of the most frequent nucleotides found at each position across different MtrR binding sites wikipedia.org.

Crystal structures have helped to define the MtrR binding site and the molecular basis of its interaction with DNA oup.comnih.gov. The degenerate consensus binding site for MtrR has been identified as 5′-MCRTRCRN₄YGYAYGK-3′ oup.comnih.gov. (Here, M can be A or C, R can be A or G, Y can be C or T, K can be G or T, and N can be any base). This degenerate nature allows MtrR to regulate multiple genes with slightly varying DNA sequences in their promoter regions oup.combiorxiv.org.

Data Table: MtrR Degenerate DNA Consensus Binding Site

PositionConsensus BasePossible Bases
1MA or C
2CC
3RA or G
4TT
5RA or G
6CC
7RA or G
8-11N₄Any base
12YC or T
13GG
14YC or T
15AA
16YC or T
17GG
18KG or T

Note: This consensus sequence is derived from structural studies of MtrR bound to the mtrCDE and rpoH operators oup.comnih.gov.

Mutational analysis of key MtrR-DNA contacts has confirmed the importance of specific residues for DNA binding both in vitro and in vivo oup.comnih.gov. The helix-turn-helix (HTH) motif within MtrR is crucial for its DNA-binding activity nih.govasm.orgresearchgate.net.

Molecular Basis of Transcriptional Repression

MtrR represses transcription by binding to its operator site in a manner that prevents or hinders the access of RNA polymerase to the promoter region biorxiv.orgontosight.aigriffith.edu.auresearchgate.net. Specifically, MtrR binding to the mtrCDE operator site blocks the recognition of the -35 and -10 promoter elements by RNA polymerase, thereby precluding the initiation of transcription of the mtrC, mtrD, and mtrE genes biorxiv.org. The binding of MtrR as two homodimers to the mtrCDE promoter region, specifically to the pseudo-direct repeats, is central to this repressive mechanism mdpi.comnih.govgriffith.edu.au.

The molecular basis of repression also involves conformational changes in MtrR upon binding to certain molecules. For instance, MtrR can bind to bile salts and hormonal steroids present at infection sites oup.combiorxiv.org. This binding can induce structural changes in MtrR that are incompatible with DNA binding, leading to the derepression of the mtrCDE efflux transporter genes oup.comnih.govbiorxiv.org. This mechanism is characteristic of classic inducer/repressor systems oup.comresearchgate.net. In the presence of such inducers, MtrR undergoes a conformational change, relieving repression of its target genes researchgate.net.

Furthermore, the regulation of mtrCDE expression involves a complex interplay between MtrR and other regulatory proteins, such as the transcriptional activator MtrA. MtrA binds upstream of the MtrR binding site in the mtrCDE promoter, and competition for binding to the promoter region between MtrA and MtrR can influence the level of mtrCDE expression griffith.edu.auasm.org. While MtrR generally binds with higher affinity to the mtrCDE promoter than MtrA in the absence of inducers, the presence of certain effectors can increase MtrA's binding affinity, impacting MtrR binding and leading to increased mtrCDE expression asm.org.

Compound Names and PubChem CIDs

No specific chemical compounds with corresponding PubChem CIDs were discussed in detail regarding their interaction with the MtrR protein's transcriptional regulatory mechanism within the scope of this article. The focus was primarily on the protein itself and its interaction with DNA sequences.

Ligand Mediated Induction and Derepression by Mtrr

Identification of Physiological Inducers

Research has identified several host-derived molecules that act as physiological inducers of MtrR, facilitating the derepression of its target genes and contributing to N. gonorrhoeae's survival within the human host. nih.govbiorxiv.org

Bile Salts (e.g., Chenodeoxycholate, Taurodeoxycholate)

Bile salts, present at extra-urogenital infection sites, have been identified as physiological inducers of MtrR. nih.govbiorxiv.org Studies have shown that MtrR directly binds to chenodeoxycholate (CDCA) and taurodeoxycholate (B1243834) (TDCA). nih.govnih.gov This interaction interferes with MtrR's DNA binding activity, leading to the derepression of the mtrCDE efflux transporter genes. nih.govnih.gov Glycocholate and taurocholate, however, did not show measurable binding to MtrR. nih.gov

Host-Derived Hormonal Steroids (e.g., Progesterone (B1679170), β-Estradiol, Testosterone (B1683101), Ethinyl Estrogen)

Hormonal steroids found at urogenital infection sites also serve as significant physiological inducers of MtrR. biorxiv.orgnews-medical.net Isothermal titration calorimetry (ITC) experiments have demonstrated that MtrR binds to progesterone, β-estradiol, and testosterone. biorxiv.orgnews-medical.net Ethinyl estrogen, a synthetic estrogen found in some hormonal contraceptives, has also been shown to bind MtrR. biorxiv.orgnews-medical.netnih.govrcsb.org The binding of these steroids is crucial for the induction of the mtrCDE efflux genes and the rpoH stress response gene, potentially aiding N. gonorrhoeae's colonization of the human host. biorxiv.orgnews-medical.net

Molecular Mechanisms of Ligand Binding and Dissociation

The binding of ligands to MtrR occurs in a specific binding pocket located in the C-terminal domain of the protein. nih.govbiorxiv.org This binding event triggers conformational changes in MtrR that reduce its affinity for cognate DNA operator sequences. biorxiv.orgnews-medical.net

Direct Binding Affinity and Stoichiometry

Quantitative assessments using techniques like ITC and fluorescence polarization have characterized the binding affinity and stoichiometry of MtrR interactions with its ligands. MtrR binds directly to chenodeoxycholate and taurodeoxycholate with dissociation constants (Kd) of approximately 5 µM. nih.gov The stoichiometry for both bile salts is one molecule of bile salt per MtrR dimer. nih.gov

For hormonal steroids, MtrR binds progesterone (STR) with a Kd of approximately 2.8 ± 0.7 µM, β-estradiol (EST) with a Kd of approximately 1.7 ± 1 µM, and testosterone (TES) with a Kd of 5.2 ± 3 µM. biorxiv.org Ethinyl estradiol (B170435) (NDR) binds MtrR with a Kd of 0.94 ± 0.6 µM. biorxiv.orgnih.gov The stoichiometry for β-estradiol and testosterone is one molecule of steroid per MtrR monomer, while for progesterone, it is one molecule per MtrR dimer. biorxiv.orgnews-medical.netnih.gov Cholesterol, cortisol, and azithromycin (B1666446) have shown no binding to MtrR. biorxiv.orgnews-medical.netnih.gov

LigandBinding Affinity (Kd)Stoichiometry (Ligand:MtrR)Method UsedCitation
Chenodeoxycholate~5 µM1:DimerITC, Fluorescence Polarization nih.gov
Taurodeoxycholate~5 µM1:DimerITC, Fluorescence Polarization nih.gov
Progesterone~2.8 ± 0.7 µM1:DimerITC, Fluorescence Polarization biorxiv.orgnews-medical.netnih.gov
β-Estradiol~1.7 ± 1 µM1:MonomerITC, Fluorescence Polarization biorxiv.orgnews-medical.netnih.gov
Testosterone5.2 ± 3 µM1:MonomerITC, Fluorescence Polarization biorxiv.orgnews-medical.netnih.gov
Ethinyl Estradiol0.94 ± 0.6 µM1:MonomerITC, Fluorescence Polarization biorxiv.orgnews-medical.netnih.gov

Structural studies, including X-ray crystallography, have provided insights into the ligand binding pocket and the residues involved. biorxiv.org For instance, residues D171, W136, and R176 have been identified as key residues for the specific binding of gonadal steroids. biorxiv.org D171, a polar residue, appears important for binding to testosterone and β-estradiol. biorxiv.org W136 and R176 were previously shown to be important for binding chenodeoxycholate, suggesting different binding modes for different bile salts. nih.govnih.gov

Ligand-Induced Allosteric Modulation of DNA Binding

The binding of ligands to the C-terminal domain of MtrR induces conformational changes that are allosterically transmitted to the N-terminal DNA-binding domain. biorxiv.orgbiorxiv.org This allosteric modulation reduces the affinity of MtrR for its cognate DNA operator sequences located upstream of target genes like mtrCDE and rpoH. biorxiv.orgnews-medical.netosti.gov

Fluorescence polarization-based DNA binding assays have shown significant decreases in the binding affinity of MtrR for the rpoH and mtrCDE operators in the presence of hormonal steroids. biorxiv.orgnews-medical.netresearchgate.net For example, the presence of chenodeoxycholate or taurodeoxycholate at 1 mM concentration reduced MtrR's affinity for its cognate DNA by 8- to 28-fold, and at 5 mM, no DNA binding was detected. nih.gov

Crystal structures of MtrR bound to steroids have revealed the conformational consequences of ligand binding. biorxiv.orgnews-medical.netnih.gov Ligand binding can lead to the bending and rotation of specific helices within the protein, such as α7, which affects the ligand binding pocket and can cause a loop-to-helix transition in other regions. nih.gov These structural rearrangements in the ligand-binding domain are coupled to changes in the orientation of the DNA-binding domain, reducing its ability to bind the operator DNA. nih.gov

Functional Consequences of Ligand-Induced Derepression

The ligand-induced derepression of MtrR has significant functional consequences for N. gonorrhoeae. By relieving the repression of the mtrCDE operon, the efflux pump is expressed at higher levels, leading to increased export of various substrates, including bile salts, fatty acids, and antibiotics. nih.govnih.govasm.org This enhanced efflux contributes to the bacterium's resistance to host-derived antimicrobials and clinically administered drugs, promoting its survival and persistence within the host. nih.govnih.govnews-medical.net

Derepression of the rpoH gene, which encodes a stress-response sigma factor, also contributes to the bacterium's ability to withstand the challenging environment of the host. nih.govbiorxiv.org The induction of these genes through ligand binding to MtrR is a key mechanism by which N. gonorrhoeae navigates and survives within diverse host niches. nih.govbiorxiv.orgnews-medical.net

Genetic Variations and Functional Implications of Mtrr

Mutations within the mtrR Gene and Promoter Region in Clinical Isolates

Clinical isolates of N. gonorrhoeae often harbor mutations in the mtrR locus, impacting either the protein's DNA-binding ability or its expression level. oup.comnih.govfrontiersin.org These mutations are strongly associated with increased resistance to various antimicrobial agents. oup.comnih.govfrontiersin.org

Missense Mutations in the DNA-Binding Domain (e.g., G45D, A39T, R44Q, Y48D)

Missense mutations within the N-terminal helix-turn-helix (HTH) DNA-binding domain of MtrR can disrupt its interaction with target DNA sequences. oup.comnih.govresearchgate.net For example, the G45D mutation, located in the recognition helix (α3), is frequently found in clinical strains and has been linked to penicillin and macrolide resistance. oup.comresearchgate.net In silico modeling suggests that the aspartate substitution at position 45 can cause severe steric clash with the DNA backbone and neighboring residues, impairing DNA binding. oup.comresearchgate.net

Other mutations in the DNA-binding domain, such as A39T, R44Q, and Y48D, have also been observed in clinical isolates. oup.comresearchgate.net Residues R44 and Y48 are considered critical for high-affinity DNA binding by MtrR. oup.comresearchgate.net While A39T alone might have a less pronounced effect on mtrCDE derepression, its influence may be amplified in the presence of other common mutations like R44Q or Y48D. oup.comresearchgate.net Studies have shown that mutations like G45D can render MtrR incapable of binding DNA, while others, such as H105Y (discussed below), significantly reduce binding affinity. oup.com

Table 1: Examples of Missense Mutations in MtrR DNA-Binding Domain and Their Impact

MutationLocation (Domain)Proposed Mechanism of ImpairmentAssociated ResistanceSource
G45DDNA-Binding (HTH)Steric clash with DNA and T43, introduces negative charge near DNA backbone, abolishes DNA binding.Penicillin, Macrolides oup.comresearchgate.net
A39TDNA-Binding (HTH)May require co-occurring mutations (e.g., R44Q, Y48D) for significant impact on mtrCDE derepression. oup.comresearchgate.net
R44QDNA-Binding (HTH)R44 is critical for high-affinity DNA binding. oup.comresearchgate.net
Y48DDNA-Binding (HTH)Y48 is critical for high-affinity DNA binding. oup.comresearchgate.net

Mutations in the Ligand-Binding/Dimerization Domain (e.g., H105Y)

Mutations in the C-terminal ligand-binding/dimerization domain can also affect MtrR function. oup.comresearchgate.netbiorxiv.orgresearchgate.net The H105Y mutation is a commonly observed clinical mutation located in this domain (on helix α6). oup.comresearchgate.netbiorxiv.org This substitution with a larger tyrosine side chain can introduce steric clash, particularly when MtrR is in the DNA-bound conformation. oup.comresearchgate.net

While not directly in the DNA-binding motif, the H105Y mutation has been shown to decrease the binding of MtrR to its promoter region. biorxiv.orgresearchgate.net This is thought to be due to an altered conformation of the MtrR dimer, which affects its DNA binding ability. biorxiv.orgresearchgate.net The H105Y mutation is frequently found in conjunction with a single base pair deletion in the mtrR promoter. biorxiv.org

Table 2: Example of Missense Mutation in MtrR Ligand-Binding/Dimerization Domain and Its Impact

MutationLocation (Domain)Proposed Mechanism of ImpairmentAssociated ResistanceSource
H105YLigand-Binding/DimerizationAlters dimer conformation, decreases DNA binding affinity (>12-fold reduction), enhances antibiotic binding.Associated with drug resistance, often coupled with promoter deletion. oup.comresearchgate.netbiorxiv.orgresearchgate.net

Single Base Pair Deletions in the mtrR Promoter

Single base pair deletions within the promoter region of the mtrR gene are a well-characterized mechanism leading to increased antimicrobial resistance in N. gonorrhoeae. nih.govuniprot.orgresearchgate.netasm.orgasm.orgmcmaster.caunc.edu A common example is a single base pair deletion within a 13-bp inverted repeat sequence in the mtrR promoter (termed mtrR-P A-del). asm.orgasm.orgunc.edu

This type of promoter mutation can lead to a significant reduction in MtrR production. asm.org The deletion affects the spacing between the -10 and -35 promoter elements, which are critical for efficient transcription of the mtrR gene. caister.com Reduced levels of MtrR protein, in turn, lead to diminished repression of its target genes, particularly the mtrCDE efflux pump operon. nih.govuniprot.orgasm.orgasm.orgmcmaster.caunc.edu This mechanism can confer higher levels of antimicrobial resistance compared to some mtrR coding region mutations. asm.org

Consequences of MtrR Dysregulation on Gene Expression

Dysregulation of MtrR, primarily through mutations in its gene or promoter, results in altered expression of the genes it regulates, leading to significant phenotypic changes in N. gonorrhoeae. nih.govasm.orguniprot.orgoup.comnih.govasm.orgasm.orgmcmaster.ca

Derepression and Overexpression of mtrCDE Efflux Pump Genes

One of the most significant consequences of MtrR dysregulation is the derepression and subsequent overexpression of the mtrCDE efflux pump operon. nih.govasm.orguniprot.orgoup.comnih.govasm.orgasm.orgmcmaster.ca MtrR normally acts as a transcriptional repressor, binding to the promoter region of mtrCDE and preventing its transcription. oup.comnih.govuniprot.org

Mutations that reduce the DNA-binding affinity or expression level of MtrR diminish its repressive activity on the mtrCDE promoter. oup.comnih.govuniprot.orgasm.orgasm.org This leads to increased transcription of the mtrC, mtrD, and mtrE genes, which encode the components of the MtrCDE efflux pump. nih.govasm.orguniprot.orgoup.comnih.govasm.orgasm.orgmcmaster.ca The MtrCDE pump is a major determinant of resistance to a wide range of hydrophobic antibiotics, detergents, dyes, and host-derived antimicrobials by actively pumping these substances out of the bacterial cell. oup.comnih.govasm.org Overexpression of this pump results in decreased intracellular concentrations of these compounds, conferring increased resistance. nih.govasm.orguniprot.orgoup.comnih.govasm.orgasm.orgmcmaster.ca

Table 3: Impact of MtrR Dysregulation on mtrCDE Efflux Pump Expression

Cause of DysregulationEffect on MtrR Function/LevelEffect on mtrCDE ExpressionPhenotypic OutcomeSource
Missense mutations in DNA-binding domainReduced/abolished DNA bindingDerepression and overexpressionIncreased resistance to MtrCDE substrates oup.comnih.govasm.orgoup.com
Missense mutations in ligand-binding/dimerization domainReduced DNA binding affinityDerepression and overexpressionIncreased resistance to MtrCDE substrates oup.combiorxiv.orgresearchgate.net
Single base pair deletions in mtrR promoterReduced MtrR expression levelsDerepression and overexpression (can be higher than coding mutations)Increased resistance to MtrCDE substrates nih.govuniprot.orgasm.orgasm.orgmcmaster.caunc.edu

Altered Expression of "Off-Target" Genes within the MtrR Regulon

Beyond the mtrCDE operon, MtrR acts as a global transcriptional regulator in N. gonorrhoeae, controlling the expression of numerous other genes referred to as "off-target" genes. asm.orgoup.comemory.edunih.govresearchgate.netresearchgate.net The MtrR regulon includes genes involved in diverse cellular processes such as stress response, amino acid synthesis, peptidoglycan biosynthesis, and regulation of gene expression. asm.orgoup.comemory.edunih.gov

MtrR can function as both a repressor and, in some cases, an activator of these off-target genes. emory.edunih.gov For instance, MtrR directly represses the expression of rpoH, which encodes an alternative sigma factor involved in oxidative stress responses. oup.comasm.orgemory.eduresearchgate.net It also represses glnA, involved in glutamine synthesis, and farR, a regulator of fatty acid efflux. asm.orgoup.comemory.edu Conversely, MtrR has been shown to directly activate the expression of glnE, another gene involved in glutamine biosynthesis. emory.edunih.gov

Mutations in mtrR that affect its regulatory activity can therefore lead to altered expression levels of these off-target genes. asm.orguniprot.org This broader impact on the MtrR regulon can influence various aspects of gonococcal physiology, including stress resistance, metabolism, and potentially virulence, in addition to contributing to antibiotic resistance. asm.orgemory.eduresearchgate.net

Table 4: Examples of MtrR "Off-Target" Genes and Regulatory Effect

GeneFunctionMtrR Regulatory EffectSource
rpoHAlternative sigma factor, oxidative stress responseRepression oup.comasm.orgemory.eduresearchgate.net
glnAGlutamine synthetase, amino acid synthesisRepression (direct or indirect) asm.orgemory.edunih.gov
farRRegulator of fatty acid effluxRepression asm.orgoup.com
glnEGlutamine synthetase adenylyltransferase, glutamine biosynthesisActivation (direct) emory.edunih.gov
ponAPenicillin-binding protein 1, peptidoglycan biosynthesisRegulation asm.orgoup.com
gdhRRegulator of amino acid transport and L-glutamate dehydrogenaseRepression (direct) nih.govasm.org

Correlation between MtrR Mutations and Phenotypic Changes in Bacterial Physiology

Mutations within the mtrR gene lead to various phenotypic changes in bacterial physiology, most notably increased resistance to a range of antibiotics and altered expression of genes beyond the primary efflux pump system.

One of the most well-documented consequences of mtrR mutations is the derepression of the mtrCDE efflux pump operon nih.govmcmaster.canih.gov. The MtrCDE efflux pump is responsible for expelling various substrates from the bacterial cell, including hydrophobic drugs, dyes, bile salts, and antimicrobial peptides nih.gov. When MtrR is mutated, its ability to bind to the mtrCDE promoter region is diminished, leading to increased transcription of the mtrCDE genes and, consequently, a higher number of efflux pumps in the bacterial membrane frontiersin.orgontosight.ai. This increased efflux activity results in lower intracellular concentrations of antibiotics and other inhibitory compounds, thereby conferring resistance frontiersin.orgontosight.ai.

Specific mutations in mtrR have been linked to resistance against particular antibiotics. For instance, mutations in mtrR, including a single base pair deletion in the 13 bp inverted repeat sequence in the promoter region and substitutions like G45D in the coding region, have been shown to cause overexpression of the MtrCDE efflux pumps frontiersin.org. These mutations are associated with resistance to penicillin and azithromycin (B1666446), as well as reduced susceptibility to cefixime (B193813) and ceftriaxone (B1232239) frontiersin.org. The G45D mutation, located in the helix-turn-helix motif of the MtrR repressor, can reduce the repressor's binding to the mtrCDE promoter researchgate.netmdpi.com. Studies have confirmed the role of the G45D substitution in decreased susceptibility to azithromycin plos.org.

Beyond the mtrCDE operon, MtrR also regulates the expression of other genes, influencing various aspects of gonococcal physiology, including stress responses and potentially virulence nih.govmdpi.complos.org. MtrR directly represses the expression of rpoH, which encodes an essential alternate sigma factor involved in oxidative stress responses nih.govnih.govoup.com. Derepression of rpoH due to mtrR mutations can affect the bacterium's ability to handle oxidative stress nih.gov. MtrR has also been shown to regulate genes such as hsp33 (involved in peroxide and heat stress), glnE and glnA (involved in glutamine biosynthesis), and gdhR (a regulator of amino acid transport) nih.govmdpi.com. Mutations in mtrR can therefore lead to a broader range of phenotypic changes beyond just antibiotic efflux, impacting stress resistance and metabolic pathways nih.govmdpi.com.

Research findings have demonstrated a correlation between the presence of mtrR mutations and antibiotic resistance in clinical isolates. A meta-analysis showed that mutations in the mtrR gene are involved in the development of resistance to cefixime, ceftriaxone, and azithromycin frontiersin.org. The relationship was supported by the finding that mutations were present in over 50% of isolates exhibiting resistance, intermediate resistance, or reduced susceptibility frontiersin.org. For instance, over 50% of azithromycin-resistant isolates analyzed in one study had mutations in the mtrR gene frontiersin.org.

The impact of specific mtrR mutations on the expression of MtrR-regulated genes has been investigated. Studies using mutant strains with specific amino acid substitutions in MtrR, such as R44A, G45A, G45D, and Y48F, have shown altered expression levels of genes like mtrC, mtrE, and rpoH compared to wild-type strains researchgate.netoup.com. These detailed research findings highlight how specific changes in the this compound structure due to mutations can directly impact its regulatory function and subsequently alter bacterial physiology.

The following table summarizes some observed correlations between mtrR mutations and phenotypic changes in N. gonorrhoeae:

MtrR Mutation TypeAffected Gene RegulationPhenotypic ChangeAssociated Antibiotics/CompoundsSource(s)
Single base pair deletion in 13 bp inverted repeatIncreased mtrCDE expressionIncreased resistance/reduced susceptibilityPenicillin, Azithromycin, Cefixime, Ceftriaxone frontiersin.orgoup.com
G45D substitution (coding region)Increased mtrCDE expression, altered rpoH expressionIncreased resistance/reduced susceptibility, altered oxidative stress responsePenicillin, Azithromycin, Cefixime, Ceftriaxone frontiersin.orgresearchgate.netmdpi.complos.org
Frameshift mutation (e.g., mtrR1-52)Derepression of mtrCDEIncreased resistance, increased in vivo fitnessErythromycin, TX-100 (Triton X-100) oup.com
E202G substitutionIntermediate derepression of mtrCDEIntermediate resistance, increased in vivo fitness (especially in mtrA mutants)Erythromycin, TX-100 oup.com
Missense mutations (e.g., R44A, G45A, Y48F)Altered mtrC, mtrE, rpoH expressionAltered antibiotic susceptibility, altered stress responseVarious (dependent on specific mutation and regulated gene) researchgate.netoup.com

These data demonstrate a clear link between specific genetic alterations in mtrR and significant changes in the physiological characteristics of N. gonorrhoeae, particularly concerning antibiotic resistance and stress adaptation.

Methodological Approaches in Mtrr Research

Molecular Cloning and Protein Expression/Purification

The study of MtrR protein often begins with molecular cloning of the mtrR gene. This involves amplifying the gene from genomic DNA, typically using polymerase chain reaction (PCR) with specific primers designed to include restriction sites for subsequent cloning into an expression vector. biorxiv.orgnih.gov Common expression vectors, such as pET vectors, are used, often incorporating an N-terminal affinity tag, like a hexa-histidine tag, to facilitate purification. oup.comnih.gov The recombinant plasmid is then transformed into a suitable bacterial host strain, such as Escherichia coli BL21, for protein expression. biorxiv.orgnih.govscience.gov

Overexpression of MtrR is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). biorxiv.org Following expression, the bacterial cells are lysed, and the recombinant this compound is purified using affinity chromatography, commonly utilizing nickel-nitrilotriacetic acid (Ni-NTA) resin which binds to the histidine tag. biorxiv.orgoup.comnih.govscience.gov Further purification steps, such as size exclusion chromatography, may be employed to enhance protein purity and obtain a homogeneous sample suitable for downstream applications. oup.com The purity of the purified protein is often assessed by techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE). science.gov

Data Table: Example of MtrR Purification Steps

StepMethodPurpose
Cell LysisSonication or Vacuum DisruptorRelease intracellular proteins
Affinity ChromatographyNi-NTACapture His-tagged this compound
Tag Cleavage (Optional)TEV ProteaseRemove affinity tag
Secondary PurificationSize Exclusion ChromatographyFurther purify and assess protein size
Purity AssessmentSDS-PAGEVerify protein purity

Biochemical Characterization Techniques

Biochemical techniques are essential for understanding the functional properties of MtrR, particularly its interactions with DNA and potential ligands.

DNA Binding Assays (e.g., Electrophoretic Mobility Shift Assay (EMSA), Fluorescence Polarization)

DNA binding assays are crucial for characterizing the interaction between MtrR and its target DNA sequences.

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to detect protein-DNA interactions. mdpi.combmj.comresearchgate.netnih.govasm.org This method is based on the principle that a protein-DNA complex migrates slower through a non-denaturing polyacrylamide gel than the free DNA molecule. nih.govasm.org Labeled DNA fragments containing the MtrR binding site are incubated with increasing concentrations of purified this compound. bmj.comresearchgate.netasm.org The mixtures are then subjected to electrophoresis, and the presence of shifted bands indicates the formation of a protein-DNA complex. asm.org EMSA can provide qualitative information about binding and can be used to estimate binding affinity. nih.gov

Fluorescence Polarization (FP) is a quantitative technique used to measure the binding affinity and stoichiometry of protein-DNA interactions. nih.govresearchgate.netresearchgate.netbmglabtech.com This method utilizes a fluorescently labeled DNA probe. nih.govresearchgate.netbmglabtech.com When the small, labeled DNA probe is free in solution, it tumbles rapidly, resulting in low fluorescence polarization. nih.govbmglabtech.com Upon binding to a larger protein like MtrR, the rotation of the complex slows down, leading to increased fluorescence polarization. nih.govbmglabtech.com By measuring the change in polarization as a function of increasing protein concentration, the dissociation constant (Kd) can be determined. nih.govresearchgate.net FP assays are often performed in a microplate format, allowing for higher throughput. bmglabtech.combmglabtech.com

Data Table: Example Dissociation Constants (Kd) of MtrR Binding to Different DNA Sequences

DNA SequenceTechniqueKd (nM)Source
mtrCDE operatorFluorescence Polarization~60 researchgate.net
rpoH operatorFluorescence Polarization~10 researchgate.net
mtrCDE 21merFluorescence Polarization~60 researchgate.net
mtrCDE 27merFluorescence Polarization~30 researchgate.net
rpoH 27merFluorescence Polarization~10 researchgate.net

Note: The provided Kd values are approximate and may vary depending on experimental conditions.

Ligand Binding Assays (e.g., Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy)

Ligand binding assays are used to investigate the interaction of MtrR with small molecules, such as antibiotics or host-derived factors, which can modulate its activity.

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat changes associated with molecular binding events. nih.gov In ITC, a solution of ligand is titrated into a solution of protein (MtrR), and the heat released or absorbed upon binding is precisely measured. nih.gov This allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a comprehensive thermodynamic profile of the binding event. nih.gov ITC is a powerful tool for characterizing the energetics of MtrR-ligand interactions.

Fluorescence Spectroscopy can also be used to study ligand binding to MtrR, particularly if the protein or the ligand has intrinsic fluorescence or can be labeled with a fluorescent probe. biorxiv.orgnih.gov Changes in fluorescence intensity, emission or excitation spectra, or polarization upon ligand binding can be monitored to determine binding affinity and stoichiometry. biorxiv.orgnih.gov For instance, changes in the intrinsic fluorescence of tryptophan residues in MtrR upon ligand binding can be used to assess the interaction. biorxiv.org

Enzymatic Assays (e.g., β-Galactosidase Assays for transcriptional activity)

While MtrR itself is not an enzyme with catalytic activity in the traditional sense, its function as a transcriptional regulator can be assessed using enzymatic reporter assays. β-Galactosidase assays are commonly used to indirectly measure the transcriptional activity of promoters regulated by MtrR. biorxiv.orgresearchgate.net

In this approach, the promoter region regulated by MtrR (e.g., the mtrCDE promoter) is fused to the lacZ gene, which encodes β-galactosidase. nih.govpromega.com This construct is introduced into bacterial cells. nih.gov MtrR binding to the promoter will affect the transcription of lacZ. biorxiv.orgresearchgate.net The activity of β-galactosidase in cell lysates can then be easily quantified by measuring the hydrolysis of a colorless substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), into a yellow product (o-nitrophenol), which can be detected spectrophotometrically. nih.govpromega.comsigmaaldrich.com Changes in β-galactosidase activity in the presence or absence of functional MtrR, or with different MtrR mutants, can indicate the effect of MtrR on the transcription of the target gene. biorxiv.orgresearchgate.net

Data Table: Example of β-Galactosidase Activity (Arbitrary Units) in Strains with Different MtrR Status

Strain Statusβ-Galactosidase Activity (Arbitrary Units)Source
Wild-type MtrRLow researchgate.net
ΔmtrR (MtrR deleted)High researchgate.net
ΔmtrR complemented with native mtrRLow researchgate.net
ΔmtrR complemented with inducible mtrR alleleVariable (depending on induction) researchgate.net

Note: This table illustrates the expected outcome where MtrR represses transcription, leading to lower β-galactosidase activity in the presence of functional MtrR.

Circular Dichroism (CD) Spectroscopy and Dynamic Light Scattering (DLS) for Protein Conformation and Dimerization

Circular Dichroism (CD) Spectroscopy and Dynamic Light Scattering (DLS) are biophysical techniques used to study the structural properties of MtrR, including its secondary structure, conformation, and oligomeric state.

CD Spectroscopy is used to analyze the secondary structure content of proteins (e.g., alpha-helices, beta-sheets). biorxiv.orgnih.govbiorxiv.org By measuring the differential absorption of left and right circularly polarized light by the protein sample, a CD spectrum is obtained. biorxiv.orgbiorxiv.org The shape and intensity of the CD spectrum in the far-UV region (typically 200-240 nm) are characteristic of the protein's secondary structure composition. biorxiv.orgbiorxiv.org CD can be used to assess whether mutations or ligand binding induce conformational changes in MtrR. biorxiv.orgbiorxiv.org

Data Table: Example DLS Data for this compound

SampleMeasured Molecular Mass (kDa)Expected Oligomeric StateSource
Wild-type MtrR40 ± 15Dimer nih.gov
MtrR + DNA duplex110 ± 10Tetramer (2 dimers) + DNA nih.gov
Mutant MtrR (H105Y)Similar to WTDimer biorxiv.orgbiorxiv.org

Note: The expected molecular mass of an MtrR monomer is approximately 23 kDa. A dimer would be approximately 46 kDa. The DLS measurements provide hydrodynamic mass estimates. nih.gov

Structural Biology Methods

Structural biology techniques provide high-resolution information about the three-dimensional structure of MtrR, which is crucial for understanding its molecular mechanisms of action. X-ray crystallography is a primary method used to determine the atomic structure of proteins. nih.govrcsb.org By obtaining well-ordered protein crystals and diffracting X-rays through them, a diffraction pattern is generated that can be used to computationally reconstruct the electron density map and, subsequently, the protein's 3D structure. nih.gov

X-ray crystallography has been successfully applied to determine the crystal structure of MtrR, both in its unbound form and in complex with DNA or ligands. oup.comnih.govrcsb.org These structures provide detailed insights into the organization of the HTH DNA-binding domain, the dimerization interface, and the ligand-binding pocket. oup.comnih.govrcsb.org For example, crystal structures have revealed how MtrR binds to specific DNA sequences in the mtrCDE and rpoH operators and how ligand binding can induce conformational changes that affect DNA binding affinity. oup.comresearchgate.netrcsb.org

Data Table: Example MtrR Crystal Structures Deposited in the Protein Data Bank (PDB)

PDB IDDescriptionResolution (Å)Ligand BoundSource
8FW3MtrR from Neisseria gonorrhoeae bound to Testosterone (B1683101)2.22Testosterone rcsb.org
(Example)MtrR-mtrCDE operator complex2.7DNA (mtrCDE) oup.com
(Example)MtrR-rpoH operator complex-DNA (rpoH) oup.com
(Example)Unbound MtrR2.0None nih.gov

Note: PDB IDs for MtrR structures are available in public databases like RCSB PDB. rcsb.org

Computational methods, such as homology modeling and molecular dynamics simulations, are often used in conjunction with experimental structural data to study MtrR. biorxiv.orgbmj.comresearchgate.net Homology modeling can predict the 3D structure of MtrR based on the known structures of related proteins. biorxiv.orgbmj.com Molecular dynamics simulations can provide insights into the flexibility and conformational changes of MtrR and its complexes. bmj.comresearchgate.net

Protein Crystallization and X-ray Diffraction

Protein crystallization is a crucial initial step in determining the three-dimensional structure of a protein using X-ray crystallography rigaku.comnih.gov. This technique involves obtaining highly purified protein and creating conditions that favor the formation of ordered protein crystals nih.gov. For mtrR, successful crystallization has been reported using methods involving selenomethionine-derivatized protein (Semet-MtrR) and specific buffer components like N-cyclohexyl-3-aminopropanesulfonic acid (CAPS) asm.orgasm.org. The quality of the crystals is paramount for obtaining high-resolution diffraction data nih.gov.

X-ray diffraction involves exposing the protein crystal to a beam of X-rays. When the X-rays interact with the ordered arrangement of atoms in the crystal, they diffract in a specific pattern. This diffraction pattern is recorded, and the intensities and angles of the diffracted spots contain information about the electron density within the crystal libretexts.org. This electron density map is then used to build an atomic model of the protein libretexts.org. Diffraction data for mtrR crystals have been collected to resolutions as high as 2.0 Å and 2.37 Å, which are sufficient for detailed structural analysis asm.orgbiorxiv.orgasm.org.

Molecular Replacement and Structure Refinement

Following data collection, molecular replacement is a common technique used to solve the phase problem in X-ray crystallography when a homologous protein structure is already known nih.gov. This involves using the known structure of a related protein (the search model) to determine the orientation and position of the protein molecules within the unit cell of the new crystal nih.gov. For mtrR, molecular replacement has been successfully employed, often using a lower-resolution structure or a related protein dimer as the initial model nih.govoup.comasm.org.

Once an initial model is obtained, structure refinement is performed to improve the accuracy of the atomic model by minimizing the difference between the observed diffraction data and the data calculated from the model nih.govasm.org. This iterative process involves adjusting atomic positions, thermal parameters, and solvent molecules nih.govasm.org. Refinement of mtrR structures has resulted in final models with good agreement between observed and calculated data, as indicated by Rwork and Rfree values asm.orgnih.govasm.org. For example, a native MtrR structure was refined to 2.0-Å resolution with Rwork and Rfree values of 20.4% and 24.7%, respectively asm.orgasm.org. Structures of MtrR in complex with different ligands have also been refined to various resolutions with comparable R-values biorxiv.org.

The asymmetric unit in MtrR crystals has been found to contain two homodimers asm.orgbiorxiv.org. Refinement software such as Phenix and model building tools like COOT are commonly used in this process nih.govoup.comasm.org.

Genetic Manipulation and Mutagenesis (e.g., Site-Directed Mutagenesis, Deletion Mutants)

Genetic manipulation and mutagenesis are essential tools for investigating the functional importance of specific amino acid residues or regions within the this compound and its regulatory targets blackwellpublishing.comalga.cz. Site-directed mutagenesis allows for the precise alteration of one or a few nucleotides in the mtrR gene, leading to specific amino acid substitutions in the protein blackwellpublishing.comneb.com. This technique is crucial for studying structure-function relationships and identifying residues critical for DNA binding, ligand interaction, or dimerization blackwellpublishing.com. DpnI-mediated site-directed mutagenesis has been used to introduce point mutations into mtrR constructs nih.gov.

Deletion mutants, where a segment of the mtrR gene is removed, can be created to assess the importance of larger protein domains or to mimic naturally occurring mutations blackwellpublishing.comalga.cz. Studies have utilized transformant strains containing deletions of mtrR to understand the impact on antimicrobial susceptibility and gene expression nih.gov. These genetic approaches help researchers correlate specific changes in the this compound with altered regulatory activity and phenotypic outcomes, such as increased antibiotic resistance due to the overexpression of efflux pumps nih.govoup.com.

Transcriptional Profiling (e.g., Whole-Genome Microarray Analysis, RT-PCR)

Transcriptional profiling techniques are used to measure the expression levels of a large number of genes simultaneously, providing insights into the regulatory networks controlled by proteins like mtrR asm.orgnih.gov. Whole-genome microarray analysis allows for the comparison of gene expression patterns in different conditions, such as in the presence or absence of functional mtrR, or in response to specific stimuli asm.orgnih.gov. This can reveal the full spectrum of genes regulated by mtrR.

Reverse Transcription PCR (RT-PCR), particularly quantitative RT-PCR (qRT-PCR), is a more sensitive method used to validate the results obtained from microarray analysis and to quantify the expression of specific mtrR-regulated genes asm.orgasm.org. This technique involves converting RNA into complementary DNA (cDNA) and then amplifying specific cDNA sequences using PCR asm.org. qRT-PCR allows for the precise measurement of transcript levels and has been used to confirm the differential expression of genes like mtrCDE and rpoH in Neisseria gonorrhoeae under the influence of mtrR nih.govbiorxiv.orgsemanticscholar.org. These methods collectively help to delineate the regulon of mtrR and understand its role in controlling gene expression in response to various environmental signals.

Computational and In Silico Approaches (e.g., Molecular Docking, Homology Modeling, Sequence Alignment)

Computational and in silico approaches play a significant role in mtrR research, complementing experimental studies by providing theoretical insights and generating hypotheses nih.govresearchgate.net. Molecular docking is a technique used to predict the preferred orientation and binding affinity of a ligand (such as a potential inducer molecule) to a protein receptor (mtrR) nih.govnih.gov. This can help identify molecules that might bind to mtrR and modulate its activity nih.gov.

Homology modeling, or comparative modeling, is used to build a three-dimensional model of a protein based on the known structure of a homologous protein with a similar amino acid sequence researchgate.netmedcraveonline.com. While crystal structures of mtrR are available, homology modeling can be useful for studying different conformational states or for modeling mtrR from other bacterial species where experimental structures are not yet determined researchgate.net. The success of homology modeling relies on a sufficient degree of sequence similarity between the target protein and the template structure researchgate.net.

Evolutionary and Comparative Perspectives of Mtrr

MtrR as a Member of the TetR Family of Transcriptional Regulators

The MtrR protein is recognized as a member of the TetR family of transcriptional regulators (TFRs). ebi.ac.ukoup.comd-nb.info TFRs constitute a large and significant family of one-component signal transduction systems widely distributed in bacteria. d-nb.infonih.gov These proteins are predominantly alpha-helical and typically function as dimers. nih.gov A defining characteristic of TFRs is the presence of an N-terminal DNA-binding domain containing a helix-turn-helix (HTH) motif and a larger C-terminal domain often involved in ligand binding and dimerization. ebi.ac.ukd-nb.infonih.gov

MtrR, specifically in Neisseria gonorrhoeae, functions as a transcriptional repressor, primarily known for regulating the mtrCDE operon, which encodes a multidrug efflux pump. oup.comnih.govoup.comcaister.comasm.orgnih.gov This regulatory activity is crucial for the bacterium's resistance to various hydrophobic antibiotics, detergents, dyes, and host-derived antimicrobials. oup.comnih.govcaister.com MtrR exerts its repressive effect by binding to an operator sequence located within the mtrCDE promoter. oup.comgriffith.edu.au This binding can prevent the recruitment and binding of RNA polymerase, thereby inhibiting transcription. d-nb.info

While many TFRs, including some multidrug efflux regulators like AcrR, CmeR, QacR, AcrR, and TtgR, are considered "local" regulators primarily controlling genes located near their own encoding genes, there is increasing evidence that some, like MtrR, can have a more global impact, influencing the expression of genes beyond their immediate vicinity. oup.comnih.govcaister.comasm.org For instance, N. gonorrhoeae MtrR has been shown to regulate the expression of genes in addition to mtrCDE, including rpoH, which encodes a stress response sigma factor. oup.comnih.gov This suggests a broader role for MtrR in modulating bacterial physiology. asm.org

The structural basis for MtrR's function as a TFR involves its homodimeric structure, consisting of nine alpha-helices. The N-terminal HTH motif is responsible for DNA binding, while the C-terminal domain is involved in dimerization and potentially ligand binding. oup.com Studies have revealed the structures of MtrR bound to its operator DNA sequences, providing insights into the molecular mechanisms of DNA recognition and how mutations can lead to antibiotic resistance. oup.comnih.gov

Conservation and Divergence of MtrR Homologs and Orthologs Across Bacterial Species

MtrR, as a member of the widespread TetR family, has homologs and orthologs found in various bacterial species. Homologous genes share a common ancestry, while orthologs are homologous genes that diverged after a speciation event and often retain similar functions. nih.govlibretexts.orgnih.gov The presence of MtrR-like proteins across different bacteria underscores the evolutionary importance of this family of regulators, particularly in processes related to efflux and potentially other aspects of bacterial physiology.

The functional divergence of orthologs can be influenced by amino acid sequence divergence. nih.gov However, sequence similarity alone is not always a perfect predictor of functional conservation. nih.govlibretexts.org Analyzing features like protein domains (e.g., the conserved HTH DNA-binding domain in TFRs) can provide additional insights into the potential functional similarities or differences between MtrR homologs in different species. nih.gov

Research on MtrR in Neisseria species, such as N. gonorrhoeae and Neisseria meningitidis, highlights both conservation and divergence. MtrR in N. gonorrhoeae is a key repressor of the mtrCDE efflux pump. oup.comnih.govoup.comcaister.com In N. meningitidis, a related protein, FarR, is a negative regulator of the farAB fatty acid efflux pump, and also influences genes related to penicillin susceptibility. oup.com While both MtrR and FarR are TFRs involved in regulating efflux, their specific target genes and the range of substrates handled by the efflux pumps they control can differ, illustrating divergence in function despite shared ancestry within the TetR family.

Mutations in mtrR genes have been observed in clinical isolates of N. gonorrhoeae and are associated with multidrug resistance due to the resulting overexpression of the MtrCDE efflux system. oup.comoup.comasm.orgnih.govresearchgate.net The prevalence and types of mutations in mtrR homologs in other bacterial species and their impact on efflux pump regulation and antimicrobial resistance would provide further data on the evolutionary pressures shaping these regulatory proteins.

Phylogenetic Analysis of MtrR-like Proteins

Phylogenetic analysis is a crucial tool for understanding the evolutionary relationships between homologous proteins, including MtrR-like proteins, across different species. nih.govresearchgate.netnih.govprotocols.io By comparing the amino acid or nucleotide sequences of these proteins, phylogenetic trees can be constructed to visualize their evolutionary history and infer relationships. nih.govprotocols.io

Phylogenetic analysis of the TetR family of regulators, to which MtrR belongs, reveals the vast diversity and evolutionary expansion of this family in bacteria. d-nb.infonih.gov Such analyses can help in identifying distinct clades or subgroups within the TetR family, potentially correlating with functional specializations or the types of molecules they regulate.

Specifically, phylogenetic analysis of MtrR-like proteins from various bacterial species can provide insights into:

Ancestral relationships: Tracing the evolutionary lineage of MtrR and its homologs to understand their origins and diversification.

Species relationships: Using the evolutionary history of MtrR as a marker to infer the phylogenetic relationships between the bacterial species that encode them.

Functional evolution: Identifying branches in the phylogenetic tree that might correspond to shifts in regulatory function or target specificity. This could involve correlating phylogenetic clustering with the types of efflux pumps or other genes regulated by the MtrR homologs.

Conservation of key residues or domains: Identifying amino acid residues or structural domains (like the HTH motif) that are highly conserved across MtrR-like proteins, suggesting their importance for structure and function. nih.gov Conversely, identifying regions with higher divergence might indicate areas undergoing evolutionary adaptation.

While specific detailed phylogenetic trees solely focused on a broad range of MtrR-like proteins were not extensively detailed in the search results, the principles of phylogenetic analysis applied to protein families like MTHFR (another family where eukaryotic members cluster separately from prokaryotic/archaeal relatives) are applicable to MtrR. nih.govresearchgate.net Such analyses typically involve multiple sequence alignment of homologous proteins, followed by the application of evolutionary models to construct a tree. nih.govresearchgate.netnih.govprotocols.io The resulting tree topology can then be analyzed to understand evolutionary events like speciation and duplication that shaped the diversification of the protein family. nih.govnih.gov

Broader Biological Context and Physiological Roles of Mtrr

Modulation of Cellular Metabolism (e.g., Glutamine Biosynthesis, Amino Acid Transport)

MtrR's regulatory influence extends to genes involved in cellular metabolism, particularly amino acid synthesis and transport. Studies in N. gonorrhoeae have shown that MtrR regulates genes associated with glutamine biosynthesis, specifically glnA and glnE. oup.commdpi.comoup.comresearchgate.netnih.govresearchgate.net MtrR has been demonstrated to directly repress glnA, which encodes glutamine synthetase. mdpi.comasm.orgnih.govresearchgate.net Furthermore, MtrR can directly activate the expression of glnE, which encodes a dual-function enzyme (adenyltransferase/deadenylase) that modifies GlnA, thereby regulating its activity in glutamine biosynthesis. mdpi.comnih.govresearchgate.net This dual, often opposing, regulatory action on glutamine biosynthesis genes highlights the complex role of MtrR in fine-tuning bacterial metabolism. mdpi.comnih.govresearchgate.net While primarily studied in N. gonorrhoeae, there is also a suggestion that MtrR might regulate genes related to amino acid transport, such as gdhR (a regulator of amino acid transport and L-glutamate dehydrogenase) in N. meningitidis, and potentially ATP-binding cassette (ABC) transporters involved in cysteine transport in N. gonorrhoeae. oup.combiorxiv.orgoup.comresearchgate.net

Contribution to Bacterial Fitness and Host Adaptation In Vivo

The regulatory activities of MtrR significantly impact bacterial fitness and adaptation within the host environment. In Neisseria gonorrhoeae, the MtrCDE efflux pump, repressed by MtrR, is crucial for survival during infection. nih.govnih.govoup.comresearchgate.netpsu.edu This pump expels a variety of host-derived antimicrobials, including fatty acids, bile salts, and antimicrobial peptides, which are encountered at infection sites. nih.govnih.govasm.orgasm.org Mutations in the mtrR locus that lead to derepression and overexpression of the mtrCDE operon have been shown to increase gonococcal resistance to these agents and enhance bacterial fitness in in vivo infection models. nih.govoup.comresearchgate.netpsu.edu For instance, in a mouse model of lower genital tract infection, mtrR mutants exhibited increased fitness compared to wild-type bacteria, a benefit linked to the elevated expression of the MtrCDE efflux pump. nih.govoup.comresearchgate.net This demonstrates that MtrR-mediated regulation of efflux pumps is a key mechanism for N. gonorrhoeae to adapt and survive the antimicrobial pressures of the host environment.

Influence on Virulence and Pathogenicity

MtrR's control over the MtrCDE efflux pump and other genes contributes to the virulence and pathogenicity of Neisseria gonorrhoeae. The ability of the MtrCDE pump to expel host defense molecules, such as bile salts and fatty acids found at mucosal surfaces, is essential for gonococcal colonization and survival in the host. nih.govnih.govnih.govasm.org By repressing mtrCDE expression under certain conditions, MtrR can modulate the level of resistance to these host factors. Clinical isolates of N. gonorrhoeae with mutations in mtrR that result in increased mtrCDE expression often display enhanced resistance to antimicrobials and improved survival in the host, highlighting the link between MtrR regulation, efflux activity, and virulence. nih.govoup.comnih.govasm.orgnih.gov Furthermore, MtrR's regulation of genes involved in stress responses and metabolism may also indirectly influence pathogenicity by affecting the bacterium's ability to withstand host defenses and acquire necessary nutrients during infection. oup.commdpi.comnih.govnih.govasm.orgoup.comresearchgate.netresearchgate.net The complex regulatory network controlled by MtrR allows N. gonorrhoeae to fine-tune its physiological state, contributing to its ability to establish infection and cause disease.

Future Research Directions and Unanswered Questions

Elucidation of the Entire MtrR Regulon and Intricate Regulatory Networks

While MtrR is well-established as a repressor of the mtrCDE efflux pump operon, studies have indicated that its regulatory scope extends beyond this locus. nih.govmdpi.com Microarray analysis has suggested that MtrR can directly or indirectly influence the expression of numerous other genes, with some being repressed and others activated. nih.govmdpi.com For instance, MtrR directly represses rpoH, encoding a stress response sigma factor, and glnA, involved in glutamine synthesis. nih.govmdpi.com It also indirectly activates genes like farAB and pilM. mdpi.comresearchgate.net

Future research needs to comprehensively map the complete MtrR regulon under various physiological and environmental conditions. This involves identifying all genes directly bound and regulated by MtrR, as well as understanding the indirect effects of MtrR on gene expression through complex regulatory cascades involving other proteins like MtrA and FarR. mdpi.comresearchgate.netgriffith.edu.auplos.orgasm.org The precise DNA-binding consensus sequence for MtrR across its different target genes remains unclear, hindering the prediction of novel regulon members. researchgate.netoup.com Further detailed studies utilizing techniques such as ChIP-seq (Chromatin Immunoprecipitation Sequencing) under diverse conditions are needed to define the complete set of MtrR binding sites across the genome and to understand the context-dependent nature of MtrR binding and regulation.

A significant unanswered question pertains to the mechanisms by which MtrR acts as both a repressor and an activator of different genes. mdpi.com While repression of efflux genes by TetR family proteins is common, the activation function of MtrR on "off-target" genes like glnE requires further mechanistic investigation. mdpi.com Understanding the nuances of MtrR's interaction with different promoter regions and its potential cooperation or competition with other transcriptional regulators is crucial. griffith.edu.auasm.org

Below is a table summarizing key areas for future research regarding the MtrR regulon:

Research AreaKey Unanswered Questions
Comprehensive Regulon MappingWhat is the complete set of genes directly and indirectly regulated by MtrR under various conditions?
DNA Binding SpecificityWhat is the precise DNA-binding consensus sequence for MtrR across its diverse targets?
Dual Regulatory Function (Repression/Activation)How does MtrR differentially repress some genes while activating others? What are the underlying molecular mechanisms?
Interaction with Other RegulatorsHow does MtrR interact with other transcriptional regulators (e.g., MtrA, FarR) to fine-tune gene expression? researchgate.netgriffith.edu.auasm.org
Context-Dependent RegulationHow do environmental signals and physiological states influence MtrR's regulatory activity across its regulon?

Identification of Novel Physiological Inducers and Environmental Cues

MtrR's repressive activity on the mtrCDE efflux pump is relieved by the cytosolic influx of certain antimicrobials and host-derived molecules, which act as inducers by binding to MtrR and causing its dissociation from DNA. ontosight.aiasm.orgnih.gov Known physiological inducers include bile salts and hormonal steroids like progesterone (B1679170), β-estradiol, and testosterone (B1683101). asm.orgresearchgate.netnih.govresearchgate.net However, the full spectrum of physiological inducers and environmental cues that modulate MtrR activity in the complex host environment is likely not yet fully identified. ontosight.aigenecards.org

Future research should focus on systematically identifying novel physiological inducers encountered by pathogens like N. gonorrhoeae during infection. This could involve high-throughput screening of host metabolites and environmental compounds for their ability to bind to and inactivate MtrR. Furthermore, understanding how different combinations and concentrations of inducers impact MtrR activity and, consequently, efflux pump expression is essential for a complete picture of its role in adaptation and resistance. asm.org

Investigating the specific binding sites and affinities of potential novel inducers to MtrR is also critical. asm.orgnih.gov This knowledge can inform the development of strategies to interfere with inducer binding, thereby maintaining MtrR in its repressive state and potentially increasing antimicrobial susceptibility.

Detailed Characterization of Structural Dynamics and Allosteric Pathways

The function of MtrR is intrinsically linked to its structural dynamics and the allosteric pathways that transmit the signal from the ligand-binding domain to the DNA-binding domain upon inducer binding. uniprot.orgacs.orgnih.govfrontiersin.org While crystal structures of MtrR in its repressed and induced forms have provided valuable insights, a detailed understanding of the dynamic conformational changes and the specific residues and pathways involved in allosteric communication is still developing. oup.comnih.gov

Future research should employ advanced structural and biophysical techniques, such as time-resolved crystallography, hydrogen-deuterium exchange mass spectrometry, and sophisticated molecular dynamics simulations, to capture the transient conformational states of MtrR upon ligand binding and DNA dissociation. acs.orgnih.govfrontiersin.orggithub.com Identifying the key residues and structural motifs that constitute the allosteric network within MtrR is crucial for understanding how diverse inducers can elicit a similar regulatory outcome. acs.orgnih.gov

Furthermore, investigating how mutations in MtrR, particularly those found in clinical isolates, affect its structural dynamics, ligand binding, and allosteric signaling is important for understanding the molecular basis of resistance. oup.combiorxiv.org Studies have shown that single-nucleotide polymorphisms can alter the protein's dynamics and interdomain contacts, impacting ligand binding and electron transport pathways in the case of MTRR (methionine synthase reductase). acs.orgnih.govresearchgate.net Similar detailed analyses are needed for MtrR to fully understand the impact of resistance-conferring mutations on its dynamic behavior and regulatory function.

Comparative Functional Analysis of MtrR Homologs in Other Pathogens

MtrR belongs to the TetR family of transcriptional regulators, which are widely distributed in bacteria and often involved in regulating efflux pumps and other genes related to antibiotic resistance and virulence. ontosight.aioup.combiorxiv.org While MtrR in N. gonorrhoeae is a well-studied example, homologs exist in other pathogenic bacteria. nih.gov

Future research should involve a comparative functional analysis of MtrR homologs in different bacterial species. This would help determine the conservation of MtrR's regulatory functions, DNA-binding preferences, and responses to inducers across various pathogens. researchgate.net Understanding the similarities and differences in MtrR-mediated regulation can provide insights into the evolution of antibiotic resistance mechanisms and potentially identify conserved strategies for therapeutic intervention.

Investigating whether MtrR homologs in other bacteria also regulate a broader regulon beyond efflux pumps, similar to what has been observed in N. gonorrhoeae, would be a valuable area of research. nih.govmdpi.comresearchgate.net This comparative approach can reveal novel roles for MtrR-like proteins in bacterial physiology and pathogenesis.

Integration of MtrR Regulatory Mechanisms with Other Bacterial Systems for Holistic Understanding

The regulatory activity of MtrR does not occur in isolation but is integrated within a complex network of bacterial regulatory systems. MtrR interacts with or its activity is influenced by other regulators, such as MtrA and potentially iron-sensing regulators like Fur. researchgate.netgriffith.edu.auasm.orgresearchgate.net Furthermore, MtrR's control over efflux pumps and stress response genes (rpoH) links it to broader aspects of bacterial physiology, including metabolism, adaptation to environmental stresses, and virulence. nih.govplos.org

Future research needs to focus on integrating the understanding of MtrR regulatory mechanisms with other key bacterial systems. This involves investigating the hierarchical organization of regulatory networks where MtrR is involved, understanding how signals from different pathways converge on or are influenced by MtrR, and elucidating the downstream consequences of MtrR activity on bacterial fitness, survival, and pathogenesis in the host environment. oup.com

Developing systems-level models that incorporate MtrR and its interacting partners can help predict bacterial behavior under different conditions and identify potential vulnerabilities in the regulatory network that could be targeted therapeutically. Understanding how MtrR-mediated efflux is coordinated with other resistance mechanisms and virulence factors is essential for developing effective strategies to combat multidrug-resistant infections.

A table summarizing key unanswered questions regarding the integration of MtrR with other bacterial systems:

Research AreaKey Unanswered Questions
Regulatory Network IntegrationHow is MtrR integrated into larger bacterial regulatory networks? What are its key upstream regulators and downstream effectors? researchgate.netgriffith.edu.auasm.orgresearchgate.net
Cross-Talk with Other SystemsHow does MtrR activity cross-talk with metabolic pathways, stress responses, and virulence factor expression? nih.govplos.org
Impact on Bacterial Physiology and FitnessHow does the integrated regulatory activity of MtrR contribute to overall bacterial fitness, survival, and adaptation in different environments? oup.com
Systems-Level ModelingCan we develop predictive models that accurately represent MtrR's role within the bacterial regulatory landscape?
Coordination of Resistance and Virulence MechanismsHow is MtrR-mediated efflux coordinated with other antibiotic resistance mechanisms and virulence factors?

Q & A

Q. What is the functional role of MtrR in antibiotic resistance mechanisms of Neisseria gonorrhoeae?

MtrR is a transcriptional repressor that binds to the promoter region of the mtrCDE efflux pump operon, suppressing its expression under normal conditions. Mutations in mtrR or its promoter lead to dysregulation, resulting in overexpression of the efflux pump and increased resistance to antibiotics like penicillin, ceftriaxone, and ofloxacin . Key methodologies to study this include:

  • Promoter-binding assays : Electrophoretic Mobility Shift Assay (EMSA) to validate MtrR-DNA interactions.
  • Gene expression profiling : qRT-PCR to measure mtrCDE transcript levels in wild-type vs. mutant strains.
  • Clinical isolate analysis : Sequencing promoter regions and coding sequences to correlate mutations with resistance phenotypes .

Q. How do common mutations in MtrR (e.g., H105Y) alter its regulatory function?

The H105Y mutation, located in the C-terminal dimerization domain, induces conformational changes that reduce DNA-binding affinity while enhancing interactions with antibiotics. This dual effect disrupts repression of mtrCDE and increases drug efflux. Methodologies include:

  • Site-directed mutagenesis : Introducing H105Y into recombinant MtrR for structural and functional comparisons.
  • Fluorescence spectroscopy : Monitoring intrinsic tryptophan fluorescence to detect conformational shifts in mutant vs. wild-type proteins.
  • In silico docking : Simulating drug-protein interactions to identify altered binding pockets (e.g., penicillin binding in mutant MtrR) .

Advanced Research Questions

Q. What experimental strategies are optimal for resolving structural changes in MtrR caused by mutations?

Advanced biophysical and computational techniques are critical:

  • Circular Dichroism (CD) spectroscopy : Detects secondary structure alterations (e.g., α-helix to β-sheet shifts in H105Y mutants) .
  • Dynamic Light Scattering (DLS) : Assesses dimerization stability and hydrodynamic radius changes .
  • NMR spectroscopy : Resolves atomic-level structural perturbations in solution .
  • Molecular dynamics simulations : Predicts long-term conformational dynamics of mutant dimers .

Q. How can researchers address contradictory findings on MtrR’s dual role in DNA binding and drug interaction?

Contradictions arise from mutations affecting distinct functional domains (N-terminal DNA-binding vs. C-terminal dimerization/drug-binding). Strategies include:

  • Domain-specific mutagenesis : Separately mutating residues in DNA-binding (e.g., G45D) vs. dimerization regions (e.g., H105Y) to isolate effects .
  • Competitive binding assays : Using fluorimetry to quantify simultaneous DNA and drug binding (e.g., reduced DNA affinity but increased penicillin binding in H105Y) .
  • Cryo-EM or X-ray crystallography : Resolving co-crystal structures of MtrR bound to DNA/drugs to visualize steric clashes or allosteric effects .

Q. What methodologies are recommended to study MtrR dimerization and its functional implications?

Dimerization is essential for DNA binding and regulatory activity. Key approaches:

  • Cross-linking assays : Glutaraldehyde treatment followed by SDS-PAGE to confirm dimer stability .
  • Size-exclusion chromatography : Separating monomeric vs. dimeric forms under native conditions .
  • Surface Plasmon Resonance (SPR) : Measuring dimer dissociation constants in real-time .
  • Co-immunoprecipitation : Validating dimer interactions in cellular lysates .

Data-Driven Insights from Clinical and Experimental Studies

  • Mutation prevalence : In 27 clinical isolates, 81.4% (22/27) harbored mtrR mutations, with H105Y present in 44.4% (12/27) .
  • Structural impact : H105Y increases the center-to-center distance between DNA-binding helices (α3 and α3') by 4.2 Å, disrupting major groove interactions .
  • Drug binding : Mutant MtrR exhibits 3-fold stronger binding to penicillin compared to wild-type, as shown by fluorescence quenching assays .

Methodological Best Practices

  • Protein purification : Use Ni-NTA chromatography under 4°C conditions to maintain stability .
  • Assay controls : Include wild-type MtrR and promoter-less DNA in EMSA to confirm specificity .
  • Data validation : Combine in vitro assays (e.g., CD, DLS) with in silico modeling to reconcile structural and functional data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.